3-Bromo-2,4-dimethylthiophene
Overview
Description
3-Bromo-2,4-dimethylthiophene is a chemical compound with the molecular formula C6H7BrS . It is a derivative of thiophene, a five-membered heterocyclic compound that contains one sulfur atom .
Synthesis Analysis
Thiophene derivatives can be synthesized using various methods such as Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . In one example, 2-bromo-3,3,3-trifluoropropene and benzylthiols underwent an SN2’ mechanism to produce 2-bromo-3,3-difluoroallyl benzyl sulfide .Molecular Structure Analysis
The molecular structure of 3-Bromo-2,4-dimethylthiophene has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis
Thiophene derivatives are involved in various chemical reactions. They play a vital role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Scientific Research Applications
- Thiophene-based analogs are a potential class of biologically active compounds .
- They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
- Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
- For example, suprofen has a 2-substituted thiophene framework and is known as nonsteroidal anti-inflammatory drug .
- Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
- Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
- They are used in the fabrication of organic light-emitting diodes (OLEDs) .
Medicinal Chemistry
Industrial Chemistry and Material Science
Organic Field-Effect Transistors (OFETs)
- Thiophene-based drugs are used in the pharmaceutical industry .
- For example, Suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
- Articaine , a 2,3,4-trisubstituent thiophene (3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride), is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
Pharmaceutical Industry
Synthetic Chemistry
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-bromo-2,4-dimethylthiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrS/c1-4-3-8-5(2)6(4)7/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJAWMIOGPDVYID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50442719 | |
Record name | 3-Bromo-2,4-dimethylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50442719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2,4-dimethylthiophene | |
CAS RN |
79485-96-4 | |
Record name | 3-Bromo-2,4-dimethylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50442719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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